
Bromocyclopentane
Vue d'ensemble
Description
Bromocyclopentane is an alkyl halide with the chemical formula C5H9Br . It is a colorless to light yellow liquid at standard temperature and pressure . It is used as a building block in the synthesis of filaminast and is also used as an intermediate for the preparation of surfactants, pharmaceuticals, and other organic compounds .
Synthesis Analysis
Bromocyclopentane is synthesized by bromination of cyclopentanol . The process involves mixing cyclopentanol with hydrobromic acid and heating to about 170°C for 6-8 hours . Another method involves the reaction of cyclopentanol with phosphorus tribromide .Molecular Structure Analysis
The molecular weight of Bromocyclopentane is 149.03 g/mol . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Bromocyclopentane is used in the synthesis of filaminast . It is also reacted with magnesium turnings in dry tetrahydrofuran to make cyclopentyl Grignard reagent, a main precursor in the synthesis of Ketamine .Physical And Chemical Properties Analysis
Bromocyclopentane is a colorless to light yellow liquid . It has a density of 1.473 g/cm3 and a boiling point of 138 °C .Applications De Recherche Scientifique
Electrocatalytical Reduction
Bromocyclopentane has been used in the electrocatalytical reduction of bromocyclopentane and iodobenzene using Cobalt(III) and Nickel(II) Tris- and Bis- bidentates Schiff Bases Complexes . This study reveals that each complex showed successively two redox couples: M(III)/M(II) and M(II)/M(I). The electrocatalytic activity of these complexes has been examined and it has been found that the both complexes worked as effective homogeneous electrocatalysts for the electroreduction of bromocyclopentane and iodobenzene .
Preparation of Cyclopentene and Cyclopentanol
Bromocyclopentane is a precursor used in the preparation of cyclopentene and cyclopentanol . These compounds have a wide range of applications in organic synthesis.
Solvent
Bromocyclopentane is a fatty bromide , which is used as a solvent . Solvents are used in a variety of applications, including chemical reactions, cleaning processes, and in pharmaceutical formulations.
Intermediate for Surfactant Preparation
Bromocyclopentane is used as an intermediate for the preparation of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are used in a multitude of applications, from detergents and soaps to emulsifiers in foods and cosmetics.
Intermediate for Pharmaceuticals
Bromocyclopentane is also used as an intermediate for the preparation of pharmaceuticals . Many pharmaceutical compounds are synthesized using bromocyclopentane as an intermediate.
Intermediate for Other Organic Compounds
In addition to surfactants and pharmaceuticals, bromocyclopentane is used as an intermediate for the preparation of other organic compounds . This makes it a versatile compound in the field of organic synthesis.
Safety and Hazards
Bromocyclopentane is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and precautions should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Mécanisme D'action
Target of Action
Bromocyclopentane, also known as Cyclopentyl Bromide, is an alkyl halide . Its primary targets are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
Bromocyclopentane interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile to form a chemical bond . For instance, Bromocyclopentane can react with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent, a key precursor in the synthesis of Ketamine .
Biochemical Pathways
It’s known that bromocyclopentane can participate in elimination reactions, specifically e1 mechanisms . In these reactions, a leaving group departs, forming a carbocation intermediate. Then, a proton is abstracted from an adjacent carbon, forming a new pi bond .
Result of Action
The result of Bromocyclopentane’s action depends on the context of its use. For instance, in the synthesis of Ketamine, Bromocyclopentane’s reaction with magnesium turnings forms a cyclopentyl Grignard reagent . This reagent is a crucial intermediate in the synthesis process.
Action Environment
The action, efficacy, and stability of Bromocyclopentane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, temperature, and pH. Additionally, safety data suggests that Bromocyclopentane is a flammable liquid and vapor, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Propriétés
IUPAC Name |
bromocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTFVKHPEHKBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059670 | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocyclopentane | |
CAS RN |
137-43-9 | |
| Record name | Cyclopentyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromocyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP65Z83BNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of bromocyclopentane?
A1: Bromocyclopentane has the molecular formula C5H9Br and a molecular weight of 149.04 g/mol.
Q2: Are there any notable spectroscopic data available for bromocyclopentane?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize bromocyclopentane. Notably, infrared (IR) and Raman spectroscopy have been employed to study its vibrational modes and conformational stability. [, ] These techniques provide insights into the molecule's structure and its behavior in different environments. Additionally, microwave spectroscopy [] and gas-phase electron diffraction [] studies have provided valuable information regarding its molecular structure and pseudorotational motion.
Q3: How does the structure of bromocyclopentane influence its reactivity?
A3: Bromocyclopentane's cyclic structure and the presence of the electronegative bromine atom significantly influence its reactivity. The bromine atom creates a polar C-Br bond, making the carbon atom susceptible to nucleophilic attack. This makes bromocyclopentane a suitable substrate for nucleophilic substitution reactions, a key aspect of its utility in organic synthesis.
Q4: Can you elaborate on the nucleophilic reactions involving bromocyclopentane?
A4: Bromocyclopentane readily undergoes nucleophilic substitution reactions (SN1 and SN2) due to the presence of the bromine atom, which acts as a good leaving group. Studies have investigated its reactions with various nucleophiles, including bromide ions, magnesium, and hydrazones. [, , , ] These reactions highlight the versatility of bromocyclopentane as a building block in organic synthesis.
Q5: How does bromocyclopentane behave in reactions with magnesium?
A5: Bromocyclopentane reacts with magnesium in ethereal solvents to form Grignard reagents. Research indicates that this reaction is often transport limited, meaning the rate is primarily determined by how quickly the bromocyclopentane molecules encounter the magnesium surface. [, , ] Factors like stirring rate, viscosity, and temperature significantly influence the reaction kinetics. []
Q6: Are there any specific examples of using bromocyclopentane in synthetic applications?
A6: Yes, bromocyclopentane serves as a valuable starting material for synthesizing various compounds. For example, it is used in the preparation of estrone 3-cyclopentyl ether, a steroidal compound. [, ] Additionally, it acts as a precursor in synthesizing quinestrol derivatives, which have potential contraceptive applications. [, ]
Q7: How does bromocyclopentane participate in Reformatsky reactions?
A7: Bromocyclopentane, when treated with zinc, forms Reformatsky reagents that react with various electrophiles. Studies have explored its reactions with aromatic aldehyde phenyl- and benzoylhydrazones, yielding spirocyclic compounds. [, ] These reactions highlight the potential of bromocyclopentane in constructing complex molecular architectures.
Q8: Has bromocyclopentane been used in the context of clathrate hydrates?
A8: Yes, bromocyclopentane has been investigated as a large molecule guest substance (LMGS) in the formation of structure H (sH) clathrate hydrates. Research has focused on determining the thermodynamic stability boundaries and characterizing the structure of these hydrates, which hold potential for applications in gas storage and separation. [, , ]
Q9: Can bromocyclopentane undergo anodic oxidation?
A9: Yes, electrochemical studies have demonstrated the anodic oxidation of bromocyclopentane in acetonitrile. [] The reaction products include N-cycloalkylacetamide and cycloalkene. The distribution of these products is influenced by factors like the ring size of the cyclic bromide.
Q10: Is there evidence for a "beta-fluorine effect" in reactions involving bromocyclopentane derivatives?
A10: Research on fluorine-containing pentofuranose nucleosides, derived from bromocyclopentane analogs, suggests that the presence of fluorine adjacent to the radical center (beta-position) can influence the stereoselectivity of radical reactions. This effect, termed the "beta-fluorine effect," has been attributed to the ability of fluorine to stabilize specific radical conformations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




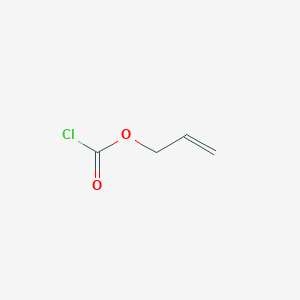
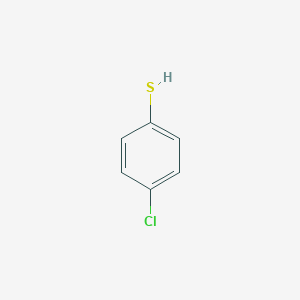
![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)
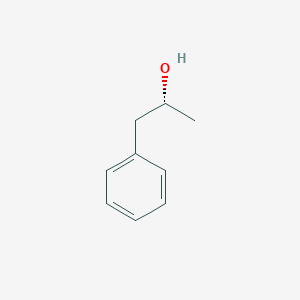
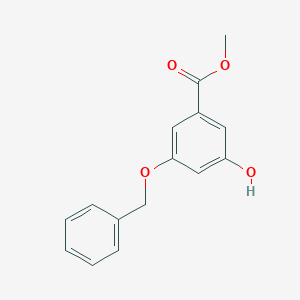
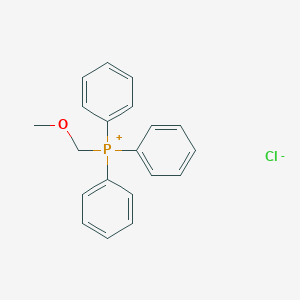
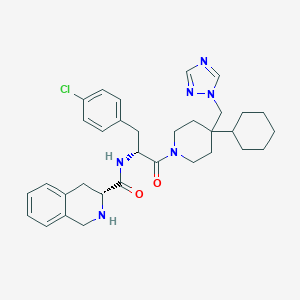

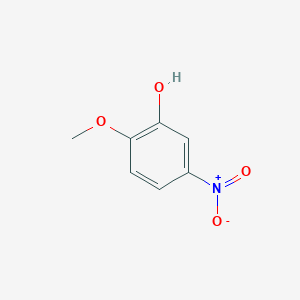



![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)